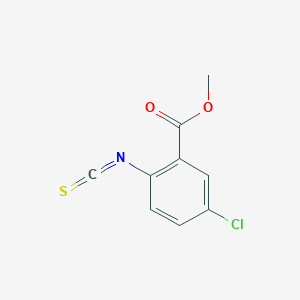

Methyl 5-chloro-2-isothiocyanatobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

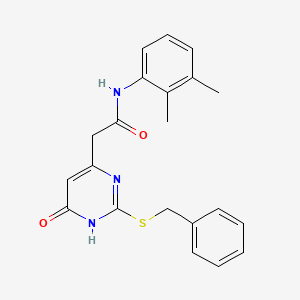

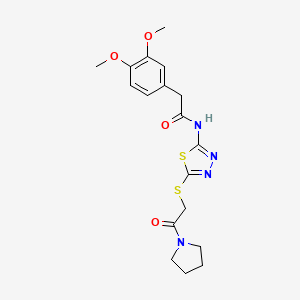

Methyl 5-chloro-2-isothiocyanatobenzoate is a chemical compound that is widely used in scientific research. It is a member of the isothiocyanate family and has a molecular formula of C9H6ClNO2S. This compound is known for its ability to inhibit the growth of cancer cells and has been studied extensively for its potential use in cancer treatment. In

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 5-chloro-2-isothiocyanatobenzoate, focusing on six unique fields:

Pharmaceutical Development

Methyl 5-chloro-2-isothiocyanatobenzoate is extensively studied for its potential in pharmaceutical development. Its unique chemical structure allows it to act as a precursor in the synthesis of various bioactive compounds. Researchers are exploring its use in developing new drugs, particularly those targeting bacterial and fungal infections due to its potential antimicrobial properties .

Cancer Research

In cancer research, Methyl 5-chloro-2-isothiocyanatobenzoate is investigated for its role in inhibiting cancer cell proliferation. Its isothiocyanate group is known to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for developing anti-cancer therapies. Studies are ongoing to understand its mechanisms and efficacy in different cancer types .

Agricultural Chemistry

This compound is also significant in agricultural chemistry, where it is used to develop new pesticides and herbicides. Its ability to disrupt the growth of certain plant pathogens makes it valuable for protecting crops from diseases. Researchers are working on optimizing its formulation to enhance its effectiveness and reduce environmental impact .

Material Science

In material science, Methyl 5-chloro-2-isothiocyanatobenzoate is used in the synthesis of novel polymers and materials. Its reactive isothiocyanate group can be incorporated into polymer chains, leading to materials with unique properties such as enhanced durability, resistance to degradation, and specific functional capabilities. These materials have potential applications in various industries, including automotive and aerospace.

Analytical Chemistry

Analytical chemists utilize Methyl 5-chloro-2-isothiocyanatobenzoate as a reagent in various analytical techniques. Its ability to form stable complexes with different analytes makes it useful in detecting and quantifying substances in complex mixtures. This application is particularly valuable in environmental monitoring and quality control in manufacturing processes .

Propriétés

IUPAC Name |

methyl 5-chloro-2-isothiocyanatobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c1-13-9(12)7-4-6(10)2-3-8(7)11-5-14/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZWTFVIWHBHTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2509937.png)

![2-(1,3-Benzoxazol-2-ylthio)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2509939.png)

![Methyl (2S,4R)-4-hydroxy-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxylate](/img/structure/B2509940.png)

![2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2509944.png)

![3,4-diethoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2509950.png)

![5-chloro-2-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2509952.png)

![[3-(Pyridin-2-YL)-1H-1,2,4-triazol-5-YL]methanamine hydrochloride](/img/structure/B2509953.png)